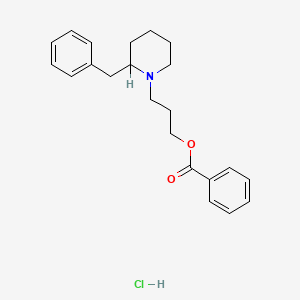
gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a propyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride typically involves the reaction of 2-benzylpiperidine with propyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The industrial process also incorporates purification steps, such as crystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
Gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to gamma-(2-Benzylpiperidino)propyl benzoate hydrochloride include:
2-Benzylpiperidine: A stimulant drug of the piperidine class.
Benzylpiperazine: A piperazine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a benzyl group, piperidine ring, and propyl benzoate moiety sets it apart from other similar compounds.
Properties
CAS No. |
78219-41-7 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-(2-benzylpiperidin-1-yl)propyl benzoate;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c24-22(20-12-5-2-6-13-20)25-17-9-16-23-15-8-7-14-21(23)18-19-10-3-1-4-11-19;/h1-6,10-13,21H,7-9,14-18H2;1H |
InChI Key |
BGMBYTGYFXQDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















